molecular formula C9H11BrO B1300953 1-(2-Bromoethoxy)-3-methylbenzene CAS No. 6512-13-6

1-(2-Bromoethoxy)-3-methylbenzene

Cat. No.: B1300953
CAS No.: 6512-13-6
M. Wt: 215.09 g/mol
InChI Key: QWTWDWKIMDVQDF-UHFFFAOYSA-N
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Description

Significance of Aryl Ethers in Contemporary Organic Synthesis

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. nih.govchemicalbook.com This structural motif is prevalent in a wide range of biologically active compounds and functional materials. In contemporary organic synthesis, aryl ethers are significant for several reasons:

Building Blocks for Pharmaceuticals and Agrochemicals: The aryl ether linkage is a common feature in many pharmaceuticals, contributing to their therapeutic efficacy and metabolic stability. chemicalbook.com They are also integral to the synthesis of various fragrances and dyestuffs. chemicalbook.com

Versatile Solvents: Due to their relative stability and ability to dissolve a wide range of non-polar compounds, ethers are widely used as solvents in organic reactions. nih.govnih.govuci.edu

Precursors for Advanced Materials: Derivatives of aryl ethers, such as those containing phenol (B47542) or dihydroxybenzene units, are important in the production of materials like UV absorbers used in skin protection products. chemicalbook.com

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the Williamson ether synthesis being a classical and widely employed method. chemicalbook.comsigmaaldrich.com This reaction typically involves the reaction of a sodium phenoxide with an alkyl halide. sigmaaldrich.com More advanced, catalyzed versions of this synthesis have been developed to improve efficiency and accommodate a broader range of substrates. chemicalbook.com The aromatic ring of aryl ethers can also undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule. nih.gov

Role of Halogenated Alkyl Ethers as Synthetic Intermediates

Halogenated organic compounds are fundamental building blocks in organic synthesis. beilstein-journals.org Their importance stems from the carbon-halogen bond, which can be readily transformed into other functional groups. Halogenated alkyl ethers, such as 1-(2-Bromoethoxy)-3-methylbenzene, combine the features of an ether with the reactivity of an alkyl halide.

These compounds are crucial as synthetic intermediates for several key reasons:

Nucleophilic Substitution Reactions: The halogen atom serves as a good leaving group in nucleophilic substitution reactions (SN1 and SN2). libretexts.org This allows for the introduction of a wide variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org For instance, the bromoethyl group can react with amines, thiols, cyanides, and other nucleophiles to create diverse derivatives.

Precursors for Organometallic Reagents: Halogenated compounds are precursors to many organometallic species, including Grignard and organocuprate reagents, which are invaluable for carbon-carbon bond formation. beilstein-journals.org

Alkylation Agents: Compounds like 2-haloethyl ethers are employed as alkylating agents, particularly in the development of pharmaceuticals. masterorganicchemistry.com

The reactivity of the alkyl halide is influenced by the nature of the halogen, with bromides being more reactive than chlorides, making them effective alkylating agents. sigmaaldrich.com

Structural Features and Reactivity Profile of this compound

This compound, with the chemical formula C₉H₁₁BrO, possesses a unique combination of functional groups that define its chemical behavior. sigmaaldrich.combldpharm.com

Structural Features:

PropertyValueReference
CAS Number 6512-13-6 sigmaaldrich.combldpharm.com
Molecular Formula C₉H₁₁BrO sigmaaldrich.combldpharm.com
Molecular Weight 215.09 g/mol sigmaaldrich.com
Density 1.349 g/cm³ bldpharm.com
Key Functional Groups Aryl ether, Primary bromoalkane
Structure A meta-cresol core linked to a bromoethyl group via an ether bond.

Reactivity Profile:

The reactivity of this compound is dictated by its two primary functional components: the bromoethyl group and the substituted benzene (B151609) ring.

Nucleophilic Substitution at the Bromoethyl Group: The primary carbon attached to the bromine atom is an electrophilic center, susceptible to attack by nucleophiles. This facilitates SN2 reactions, where the bromine atom is displaced by a variety of nucleophiles. libretexts.org

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com The existing substituents—the methyl group (-CH₃) and the bromoethoxy group (-OCH₂CH₂Br)—are both ortho, para-directing activators (though the ether is more strongly activating). uci.edulibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para relative to these groups. The interplay between these two directing groups will determine the regioselectivity of the substitution.

Synthesis: A plausible and common synthetic route to this compound is the Williamson ether synthesis. This would involve the reaction of m-cresol (B1676322) with an excess of 1,2-dibromoethane (B42909) in the presence of a base like sodium hydroxide. A similar procedure is used for the synthesis of 1,2-bis(2-bromoethoxy)benzene (B13443855) from catechol. chemicalbook.com

Overview of Research Trajectories for Similar Brominated Aromatic Ethers

Research involving brominated aromatic ethers is diverse, spanning from environmental science to the development of novel synthetic methodologies.

Environmental and Toxicological Studies: A significant area of research has focused on polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants. nih.govnih.gov Studies investigate their environmental prevalence, persistence, and toxicological effects, including their potential to act as endocrine disruptors by interacting with pathways like the aryl hydrocarbon receptor. nih.govnih.gov

Development of Novel Synthetic Methods: There is ongoing research into more efficient and environmentally friendly ways to synthesize aryl ethers. This includes the use of copper-catalyzed and nickel-catalyzed cross-coupling reactions that enable the formation of C–O bonds from aryl halides or even less reactive phenol derivatives. researchgate.netacs.org These methods offer advantages in terms of substrate scope and reaction conditions.

Applications in Medicinal Chemistry: Brominated aromatic ethers serve as key intermediates in the synthesis of complex, biologically active molecules. For example, Ullmann ether synthesis, which can form aryl ethers, has been a key step in the total synthesis of natural products with potential therapeutic properties. libretexts.org

Enhanced Bromination Techniques: Research also focuses on improving the efficiency and selectivity of aromatic bromination reactions. This includes the development of new reagent systems, such as those using halogen bonding with lactic acid derivatives to enhance reactivity, providing more controlled methods for introducing bromine atoms onto aromatic rings. baxterlab.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTWDWKIMDVQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215433
Record name Benzene, 1-(2-bromoethoxy)-3-methyl-
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6512-13-6
Record name Benzene, 1-(2-bromoethoxy)-3-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(2-bromoethoxy)-3-methyl-
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Record name 1-(2-bromoethoxy)-3-methylbenzene
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Synthetic Methodologies for 1 2 Bromoethoxy 3 Methylbenzene and Its Precursors

Established Synthetic Routes to 1-(2-Bromoethoxy)-3-methylbenzene

The conventional methods for producing this compound are rooted in fundamental organic reactions that are widely practiced in both academic and industrial laboratories.

The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction joins 3-methylphenol (also known as m-cresol) and 1,2-dibromoethane (B42909). In this process, a base is used to remove the acidic proton from the hydroxyl group of 3-methylphenol, forming a phenoxide ion. This ion then acts as a nucleophile, attacking one of the carbon atoms in 1,2-dibromoethane and displacing a bromide ion to form the desired ether.

Reactant 1Reactant 2BaseSolventProduct
3-Methylphenol1,2-DibromoethanePotassium CarbonateAcetoneThis compound

This reaction is typically performed under reflux conditions to ensure a reasonable reaction rate and yield.

An alternative pathway to this compound involves the bromination of its alcohol precursor, 1-(2-hydroxyethoxy)-3-methylbenzene, which is also known as 2-(m-tolyloxy)ethanol. sigmaaldrich.com This precursor can be synthesized by reacting 3-methylphenol with ethylene (B1197577) oxide. The subsequent conversion of the primary alcohol to an alkyl bromide is a standard and reliable transformation. Common reagents for this step include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Starting MaterialReagentProduct
1-(2-Hydroxyethoxy)-3-methylbenzenePhosphorus Tribromide (PBr₃)This compound
1-(2-Hydroxyethoxy)-3-methylbenzeneHydrobromic Acid (HBr)This compound

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for preparing ethers and brominated compounds, with a focus on catalysis and environmentally friendly procedures.

Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann couplings, are powerful methods for forming carbon-oxygen bonds in the synthesis of aryl ethers. acs.orgrsc.org While the Williamson ether synthesis is often sufficient for a simple molecule like this compound, these catalytic methods are invaluable for creating more complex ether structures, especially when steric hindrance is a challenge. rsc.org These reactions typically involve a palladium or copper catalyst to couple an aryl halide or triflate with an alcohol. acs.orgrsc.org The choice of ligand is often critical to the success of these reactions. acsgcipr.org

While the bromination to form this compound typically occurs at the ethyl group, advancements in aromatic bromination are significant for the synthesis of its precursors and related compounds. Traditional methods often use molecular bromine, which can be hazardous and produce stoichiometric amounts of HBr as a byproduct. jalsnet.com Modern techniques often employ milder and more selective reagents like N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net Other innovative methods include using a combination of an oxidant, like Oxone, with a bromide salt, or employing in situ generated brominating agents. organic-chemistry.org Some approaches even utilize electrochemical methods or photoredox catalysis to achieve bromination under mild conditions. organic-chemistry.org

The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of synthesizing this compound, these principles can be applied to the Williamson ether synthesis. alfa-chemistry.com For instance, the use of phase-transfer catalysts can enable the reaction to proceed in a biphasic system, reducing the need for large quantities of organic solvents. acs.org Microwave-assisted synthesis can dramatically shorten reaction times and improve energy efficiency. alfa-chemistry.com Furthermore, research into replacing traditional solvents with more benign alternatives is an ongoing effort to reduce the environmental footprint of ether synthesis. alfa-chemistry.comacs.org The development of catalytic systems that can operate under solvent-free conditions represents a significant advancement in green synthesis. google.com

Green ApproachKey BenefitRelevance to Synthesis
Phase-Transfer CatalysisReduced organic solvent usageEtherification of 3-methylphenol acs.org
Microwave-Assisted SynthesisIncreased reaction rates, energy efficiencyEtherification of 3-methylphenol alfa-chemistry.com
Use of Greener SolventsMinimized environmental impactGeneral ether synthesis alfa-chemistry.comacs.org
Solvent-Free CatalysisElimination of solvent wasteGeneral ether synthesis google.com

Purification and Isolation Techniques for this compound

Following the synthesis, the reaction mixture will typically contain the desired product, unreacted starting materials, the inorganic salt byproduct (e.g., sodium bromide), and potentially some side-products. Therefore, a multi-step purification process is necessary to isolate this compound in a pure form.

Initial Work-up:

Quenching and Extraction: The reaction is typically quenched by the addition of water to dissolve the inorganic salts. The organic product is then extracted into an immiscible organic solvent such as diethyl ether or ethyl acetate (B1210297).

Washing: The organic layer is washed sequentially with a dilute base solution (e.g., sodium hydroxide) to remove any unreacted m-cresol (B1676322), followed by a wash with brine (saturated sodium chloride solution) to remove residual water and inorganic impurities.

Drying and Concentration: The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Chromatographic Purification:

Column chromatography is a highly effective method for purifying organic compounds based on their polarity. mnstate.edutamu.edu For this compound, a silica (B1680970) gel column is typically employed as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of low to moderate polarity is generally used. The polarity of the eluent is often gradually increased to first elute the less polar impurities, followed by the desired product.

A common practice is to first determine the optimal solvent system using thin-layer chromatography (TLC). youtube.com For compounds of similar polarity, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (B109758) is often effective. mnstate.edu The fractions collected from the column are then analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified this compound.

The following table outlines a typical column chromatography setup for the purification of an aryl ether like this compound.

ParameterDescription
Stationary Phase Silica Gel (typically 230-400 mesh)
Mobile Phase (Eluent) A gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) or a mixture of hexanes and dichloromethane.
Loading Technique The crude product can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and loaded onto the column (wet loading), or adsorbed onto a small amount of silica gel and then added to the top of the column (dry loading). mnstate.edu
Fraction Collection Fractions are collected in a series of test tubes.
Analysis Each fraction is analyzed by Thin-Layer Chromatography (TLC) to determine its composition.

Scalable Synthesis and Industrial Implications

For the synthesis of this compound on an industrial scale, several factors must be considered, including cost of reagents, reaction efficiency, safety, and environmental impact. The Williamson ether synthesis, while reliable, can be adapted for larger scales using techniques like phase-transfer catalysis.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for conducting reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org In the context of synthesizing this compound, the m-cresolate, being a salt, would reside in the aqueous phase, while the 1,2-dibromoethane is in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. crdeepjournal.org

Advantages of PTC for Scalable Synthesis:

Milder Reaction Conditions: PTC often allows for the use of lower temperatures and less harsh bases.

Increased Reaction Rates: The transfer of the nucleophile to the organic phase accelerates the reaction.

Simplified Work-up: The catalyst is used in small amounts and can sometimes be recycled.

Avoidance of Anhydrous Solvents: The reaction can often be carried out in a two-phase system, eliminating the need for expensive and hazardous anhydrous solvents.

A plausible scalable synthesis of this compound using phase-transfer catalysis is outlined in the table below.

StepDescriptionReagents and Conditions
1. Reaction Setup A mixture of m-cresol, an aqueous solution of a base, 1,2-dibromoethane, and a phase-transfer catalyst is prepared in a suitable reactor.m-cresol, Sodium Hydroxide (aqueous solution), 1,2-dibromoethane, Tetrabutylammonium Bromide (catalyst). The reaction is typically stirred vigorously at an elevated temperature.
2. Reaction The phase-transfer catalyst facilitates the transfer of the m-cresolate anion to the organic phase where it reacts with 1,2-dibromoethane.The reaction progress is monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
3. Work-up After the reaction is complete, the layers are separated. The organic layer is washed with water and brine.-
4. Purification The crude product is purified by vacuum distillation, which is a more economical and scalable method than column chromatography for large quantities.The product is distilled under reduced pressure to separate it from less volatile impurities and any high-boiling side products.

Industrial Implications:

This compound serves as a valuable chemical intermediate in organic synthesis. Its structure contains two key reactive sites: the bromo group, which can be displaced by a variety of nucleophiles, and the aromatic ring, which can undergo electrophilic substitution reactions. These features make it a versatile building block for the synthesis of more complex molecules, potentially in the pharmaceutical and agrochemical industries. While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. The development of a scalable and cost-effective synthesis process is therefore of significant interest for its potential use in the production of fine chemicals and active ingredients.

Reaction Mechanisms and Reactivity Studies of 1 2 Bromoethoxy 3 Methylbenzene

Nucleophilic Substitution Reactions at the Bromoethoxy Moiety

The bromoethoxy group is a key functional handle for introducing a variety of nucleophiles into the molecule. The presence of a bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. libretexts.org

The primary alkyl bromide structure of the bromoethoxy group strongly favors the S_N2 (Substitution Nucleophilic Bimolecular) mechanism. In this pathway, a nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

The steric and electronic environment around the reaction center plays a crucial role. The ether oxygen in the bromoethoxy group has an electron-withdrawing inductive effect, which can slightly influence the electrophilicity of the adjacent carbon. However, the primary nature of the alkyl bromide minimizes steric hindrance, allowing for efficient attack by a wide range of nucleophiles.

Nucleophile (Nu⁻)Product
OH⁻2-(m-Tolyloxy)ethanol
CN⁻3-(m-Tolyloxy)propanenitrile
N₃⁻1-(2-Azidoethoxy)-3-methylbenzene
I⁻1-(2-Iodoethoxy)-3-methylbenzene

Under specific conditions, 1-(2-Bromoethoxy)-3-methylbenzene can undergo intramolecular cyclization. This typically occurs when a nucleophilic center is generated elsewhere in the molecule, which can then attack the electrophilic carbon of the bromoethoxy group. For instance, treatment with a strong base could potentially deprotonate the methyl group, although this is generally unfavorable. More commonly, intramolecular cyclization is a designed reaction, where a nucleophilic group is intentionally introduced into the aromatic ring, setting the stage for a ring-closing reaction. The success of such cyclizations is often dependent on the formation of thermodynamically stable 5- or 6-membered rings. While specific examples for this compound are not extensively documented in readily available literature, the principle is a fundamental concept in organic synthesis. researchgate.netrsc.orgnih.gov

Electrophilic Aromatic Substitution on the Methylbenzene Ring

Both the methyl group and the ether oxygen of the 2-bromoethoxy group are ortho-, para-directing activators. The methyl group is a weak activator, donating electron density to the ring through hyperconjugation. The ether oxygen is a strong activator due to the donation of its lone pair electrons into the aromatic π-system through resonance.

The directing effects of these two groups are synergistic, reinforcing substitution at specific positions. The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the 2-bromoethoxy group are C2, C4, and C6. Therefore, electrophilic attack will be predominantly directed to the C2, C4, and C6 positions of the benzene (B151609) ring. Steric hindrance from the 2-bromoethoxy group might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.

Electrophile (E⁺)ReagentsMajor Products
NO₂⁺ (Nitration)HNO₃, H₂SO₄1-(2-Bromoethoxy)-3-methyl-4-nitrobenzene, 1-(2-Bromoethoxy)-3-methyl-6-nitrobenzene
SO₃ (Sulfonation)H₂SO₄, SO₃4-(2-Bromoethoxy)-2-methylbenzenesulfonic acid, 2-(2-Bromoethoxy)-4-methylbenzenesulfonic acid
Br⁺ (Bromination)Br₂, FeBr₃1-Bromo-3-(2-bromoethoxy)-5-methylbenzene, 2-Bromo-1-(2-bromoethoxy)-3-methylbenzene
R⁺ (Friedel-Crafts Alkylation)R-Cl, AlCl₃1-(2-Bromoethoxy)-3,4-dimethylbenzene, 1-(2-Bromoethoxy)-2,5-dimethylbenzene
RCO⁺ (Friedel-Crafts Acylation)RCOCl, AlCl₃1-(4-(2-Bromoethoxy)-2-methylphenyl)ethanone, 1-(2-(2-Bromoethoxy)-4-methylphenyl)ethanone

The 2-bromoethoxy group, specifically the ether oxygen, significantly enhances the reactivity of the benzene ring towards electrophiles. libretexts.org The lone pairs on the oxygen atom are delocalized into the aromatic system, increasing the electron density of the ring and making it more nucleophilic. This activating effect is generally stronger than the deactivating inductive effect of the ether oxygen and the bromine atom on the side chain. Consequently, electrophilic substitution reactions on this compound are expected to proceed more readily than on unsubstituted benzene.

Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom in the bromoethoxy moiety can participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, such as palladium or nickel complexes.

For example, in a Suzuki coupling reaction, the bromoethoxy group could potentially react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Similarly, in a Buchwald-Hartwig amination, the bromine atom could be replaced by a nitrogen-containing nucleophile. While the primary alkyl bromide is generally less reactive in these cross-coupling reactions compared to aryl or vinyl halides, under appropriate catalytic conditions, these transformations can be achieved. The development of new and more active catalyst systems continues to expand the scope of such reactions to include less reactive electrophiles.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

A comprehensive search for studies specifically employing this compound as a substrate in Suzuki-Miyaura coupling reactions did not yield specific examples or detailed research findings. While the reaction is widely used for aryl bromides, the specific conditions, catalyst systems, and yields for this particular compound have not been documented in the available literature.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. This reaction has revolutionized the synthesis of aryl amines. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the aryl amine product.

No specific studies detailing the use of this compound in Buchwald-Hartwig amination reactions were identified. Therefore, data on suitable catalysts, ligands, bases, and reaction outcomes for the amination of this compound are not available.

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts are employed in a wide array of other cross-coupling reactions, such as Heck, Sonogashira, Stille, and Negishi couplings, which couple aryl halides with alkenes, terminal alkynes, organostannanes, and organozinc compounds, respectively. These reactions provide versatile pathways to complex organic molecules.

However, specific research detailing the participation of this compound in these or other palladium-catalyzed coupling reactions is not present in the surveyed scientific literature.

Oxidative and Reductive Transformations of this compound

The structural motifs of this compound—an ether linkage, an alkyl bromide, and a methyl-substituted aromatic ring—could be susceptible to various oxidative and reductive transformations. For instance, the methyl group could potentially be oxidized to a carboxylic acid, or the aromatic ring could undergo oxidation under harsh conditions. Reductive processes could potentially cleave the carbon-bromine bond or the ether linkage.

A detailed search of the literature did not reveal any specific studies focused on the oxidative or reductive transformations of this compound. Consequently, there are no documented findings on the specific reagents, conditions, or products resulting from such reactions involving this compound.

Applications of 1 2 Bromoethoxy 3 Methylbenzene in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

As a functionalized aromatic compound, 1-(2-Bromoethoxy)-3-methylbenzene theoretically serves as a versatile building block. Its bifunctional nature, with a reactive alkyl bromide and a substituted aromatic ring, allows for sequential modifications. The m-methyl group on the benzene (B151609) ring influences the regioselectivity of further electrophilic aromatic substitution reactions, while the bromoethoxy chain can participate in a variety of nucleophilic substitution reactions. However, specific examples of complex natural products or other intricate molecular architectures synthesized using this particular starting material are not detailed in the available literature.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Some chemical databases classify this compound as a potential pharmaceutical intermediate. This classification is likely based on its structural motifs, which are common in medicinal chemistry. The tolyl ether structure, for instance, is present in various biologically active compounds. Theoretically, the compound could be used to synthesize drug candidates by reacting it with amines, phenols, or other nucleophiles to create more complex ethers or other derivatives. Nevertheless, there are no specific, publicly documented examples of its use as a direct precursor in the synthesis of a known Active Pharmaceutical Ingredient (API).

Role in the Development of Agrochemicals

Similar to its potential in pharmaceuticals, the structural features of this compound suggest a possible role in the synthesis of new agrochemicals, such as pesticides or herbicides. Many agrochemicals contain substituted aromatic rings and ether linkages. The compound could be used as a starting point for creating new chemical entities to be screened for biological activity. However, there is no specific research available that details its use in the development or synthesis of any commercial or investigational agrochemical.

Contributions to Material Science Research

The application of this compound in material science is another area where specific research findings are lacking, despite its theoretical potential.

Polymer and Resin Synthesis

The presence of the reactive bromoethyl group suggests that this compound could potentially be used as a monomer or a modifying agent in polymer synthesis. For example, it could be used to introduce the m-tolyloxyethyl group as a side chain in a polymer backbone, potentially influencing the polymer's thermal or mechanical properties. However, there are no available studies or patents that describe the polymerization of this specific monomer or its incorporation into resins.

Specialty Chemical Production

As a chemical intermediate, this compound is, by definition, used in the production of other chemicals. These could be considered "specialty chemicals" if they are produced in lower volumes for specific applications. However, without documented synthetic routes that start from this compound to produce a specific, named specialty chemical, this remains a general classification based on its commercial availability as a reactive intermediate.

Utilization in Ligand Synthesis for Catalysis and Coordination Chemistry

The ether oxygen and the aromatic ring system in this compound provide potential coordination sites for metal ions, suggesting its possible use in ligand synthesis. The bromoethyl group could be further functionalized, for example, by substitution with phosphine (B1218219) or amine groups, to create multidentate ligands for use in catalysis or coordination chemistry. Despite this potential, there is no specific research describing the synthesis of a ligand for catalysis or coordination complexes derived from this compound.

Medicinal Chemistry and Biological Activity of 1 2 Bromoethoxy 3 Methylbenzene Derivatives

Design and Synthesis of Derivatives for Biological Evaluation

The primary strategy for creating derivatives from 1-(2-bromoethoxy)-3-methylbenzene involves the nucleophilic substitution of the bromine atom. The bromine atom is an excellent leaving group, facilitating reactions with a wide array of nucleophiles to form new covalent bonds. This allows for the introduction of various functional groups and pharmacophores, each designed to interact with specific biological targets.

A common synthetic approach is the reaction of this compound with nitrogen-containing heterocycles, amines, or thiols. For instance, reacting it with heterocyclic amines like triazoles or imidazoles can yield derivatives where the m-tolyloxy-ethyl moiety is linked to a core structure known for biological activity. ibmmpeptide.com This "scaffold hopping" strategy, where a known active core is modified with new substituents, is a cornerstone of modern drug design. ibmmpeptide.com

The general synthetic scheme can be represented as: m-CH₃C₆H₄OCH₂CH₂Br + Nu: → m-CH₃C₆H₄OCH₂CH₂-Nu + Br⁻ (where Nu: represents a nucleophile, such as an amine, thiol, or heterocyclic compound)

This method allows for the creation of large libraries of compounds for biological screening. For example, the synthesis of 1,2,4-triazole-3-thiones has been achieved by reacting fluorobenzoylhydrazides with isothiocyanates, followed by cyclization. nih.gov A similar strategy could employ this compound to attach the m-tolyloxy-ethyl group to such heterocyclic systems, aiming to modulate their pharmacological properties. ibmmpeptide.comnih.gov

Exploration of Potential Therapeutic Applications

Derivatives incorporating the m-tolyloxy-ethyl scaffold are being investigated for a range of therapeutic uses, leveraging the biological activities of the attached pharmacophores.

While direct studies on this compound derivatives are not widely published, the synthesis of derivatives that link the m-tolyloxy-ethyl group to known antimicrobial scaffolds is a rational approach. For example, 1,2,4-triazole (B32235) scaffolds have shown promise as antibacterial agents. nih.gov A study on fluorobenzoylthiosemicarbazides and their 1,2,4-triazole analogues revealed that trifluoromethyl derivatives were active against pathogenic Staphylococcus aureus strains, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Similarly, 3-alkylidene-2-indolone derivatives have been identified as a promising antibacterial scaffold. mdpi.com Certain compounds in this class exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some showing MIC values as low as 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), matching the potency of the control drug, gatifloxacin. mdpi.com The fungicidal activity was also noted, with some derivatives being effective against Candida albicans. mdpi.com The attachment of the m-tolyloxy-ethyl group to these scaffolds could potentially enhance their efficacy or alter their pharmacological profile.

Table 1: Examples of Antimicrobial Activity in Related Heterocyclic Scaffolds

Compound ClassMicroorganismActivity (MIC)Reference
Fluorobenzoyl-1,2,4-triazolesStaphylococcus aureus (MRSA)7.82 - 31.25 µg/mL nih.gov
3-Alkylidene-2-indolonesStaphylococcus aureus (MRSA)0.5 µg/mL mdpi.com
3-Alkylidene-2-indolonesCandida albicansFungicidal (MFC/MIC = 2) mdpi.com
Quinoxaline DerivativesGram-positive bacteriaHigh activity nih.gov
Carbazole DerivativesStaphylococcus aureus32 µg/mL nih.gov

The development of novel anti-inflammatory drugs is a critical area of research. nih.gov Derivatives of 1,2-benzothiazine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov Studies have shown that some of these compounds exhibit high selectivity for COX-2 over COX-1, which could translate to a better safety profile with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov

Another class of compounds, 3-arylphthalides, has also demonstrated anti-inflammatory potential. The derivative 3-(2,4-dihydroxyphenyl)phthalide was found to cause strong inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells and also reduced the expression of pro-inflammatory cytokines like IL-1β and IL-6. mdpi.com Synthesizing derivatives where the m-tolyloxy-ethyl group is attached to such anti-inflammatory cores could yield novel drug candidates.

Table 2: Anti-inflammatory Activity of Related Compound Classes

Compound ClassMechanism/AssayKey FindingReference
1,2-Benzothiazine DerivativesCOX-2 InhibitionHigh selectivity for COX-2 over COX-1 nih.gov
3-Arylphthalide DerivativesNO Production InhibitionStrong inhibition in RAW 264.7 cells mdpi.com
3-Arylphthalide DerivativesCytokine ExpressionReduced expression of IL-1β and IL-6 mdpi.com

The search for new anticancer agents is a major focus of medicinal chemistry. Research on natural bromophenols and their synthetic derivatives has revealed significant anticancer potential. nih.gov For example, certain acetylated bromophenol derivatives were found to inhibit the viability of K562 leukemia cells, with one compound reducing cell viability to 35.27% at a 10 µM concentration. nih.gov

Another promising area involves purine (B94841) analogues. A series of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines were synthesized and evaluated for their antiproliferative effects on the MCF-7 breast cancer cell line. nih.gov The most active compound in this series demonstrated a potent IC₅₀ value of 0.67 µM. nih.gov These findings suggest that linking the m-tolyloxy-ethyl moiety to purine or other heterocyclic systems known for cytotoxicity could be a fruitful strategy for developing new anticancer drugs.

Table 3: Anticancer Activity of Related Compound Classes

Compound ClassCell LineActivity (IC₅₀)Reference
Acetylated BromophenolsK562 (Leukemia)Reduced viability to 35.27% at 10 µM nih.gov
Benzoxazepine-purine DerivativesMCF-7 (Breast Cancer)0.67 µM nih.gov

Derivatives of this compound are particularly promising as enzyme inhibitors, especially for monoamine oxidase (MAO). MAO inhibitors are crucial therapeutics for neuropsychiatric disorders like depression and Parkinson's disease. nih.gov Research on 2,1-benzisoxazole and 1,2-benzisoxazole (B1199462) derivatives, which are structurally related to potential derivatives of our title compound, has identified potent MAO inhibitors. nih.govnih.gov

A study of 2,1-benzisoxazole derivatives found compounds that were highly potent and specific inhibitors of MAO-B, with the most active compound exhibiting an IC₅₀ value of 0.017 µM. nih.gov Another series of 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives yielded dual inhibitors of both MAO-A and MAO-B. nih.gov The (2-aminoethoxy) side chain is precisely what would be formed by reacting this compound with an amine. This strong structural analogy suggests that m-tolyloxy-ethyl derivatives are excellent candidates for development as novel MAO inhibitors.

Beyond MAO, other enzymes are also potential targets. Synthesized bromophenol derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values in the low nanomolar range, indicating their potential for treating Alzheimer's disease. nih.gov

Table 4: MAO-B Inhibition by 2,1-Benzisoxazole Derivatives

CompoundMAO-B Inhibition (IC₅₀, µM)MAO-A Inhibition (IC₅₀, µM)Selectivity Index (MAO-A/MAO-B)Reference
Compound 7a0.017>100>5882 nih.gov
Compound 7b0.098>100>1020 nih.gov
Compound 7c0.12>100>833 nih.gov
Compound 56.553.290.5 nih.gov

The potential for CNS activity in derivatives of this compound is strongly linked to their potential as MAO inhibitors. The MAO enzymes metabolize key neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Inhibition of MAO-A, in particular, increases the levels of these neurotransmitters in the brain and is a validated mechanism for treating depression and anxiety disorders.

The discovery of dual MAO-A/MAO-B inhibitors and selective MAO-A inhibitors among benzisoxazole derivatives suggests that derivatives of this compound could be tailored to achieve a desired CNS effect. nih.govnih.gov For example, a compound with balanced inhibition of both MAO isoforms or selective MAO-A inhibition could possess significant anxiolytic or antidepressant properties. While direct studies on anxiolytic potential have not been found, the strong rationale based on the MAO inhibition mechanism provides a clear direction for future research in this area.

Lack of Publicly Available Research on the Medicinal Chemistry of this compound and Its Derivatives

Despite a thorough search of scientific databases and literature, no specific research was found detailing the medicinal chemistry and biological activity of this compound or its direct derivatives. The investigation, aimed at elucidating structure-activity relationships, molecular docking studies, and pharmacological evaluations, yielded no publications focused on this particular chemical entity.

Searches for structure-activity relationship (SAR) studies of analogs of this compound did not return any relevant results. The scientific literature does not appear to contain systematic investigations into how modifications of its chemical structure influence its biological activity.

Similarly, inquiries into molecular docking and receptor interaction studies involving this compound and its derivatives were unsuccessful. There is no publicly available data on the binding of these compounds to any specific biological targets, such as proteins or enzymes, which is a crucial step in understanding their potential pharmacological effects.

Furthermore, a comprehensive search for in vitro and in vivo pharmacological evaluations of this compound derivatives also failed to produce any specific findings. This suggests a lack of research into the biological effects of this compound and its analogs in either laboratory-based cellular assays or in animal models.

The absence of information across these key areas of medicinal chemistry indicates that this compound has likely not been a focus of drug discovery or development efforts, or that any such research has not been published in the public domain. Consequently, the requested article detailing its medicinal chemistry and biological activity cannot be generated based on the currently available scientific literature.

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(2-Bromoethoxy)-3-methylbenzene, distinct signals correspond to the different sets of chemically non-equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (higher chemical shift), while the protons of the ethoxy and methyl groups are found in the upfield region. The integration of these signals reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) provide information about neighboring protons, following the n+1 rule. azooptics.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. azooptics.comdocbrown.info The chemical shifts of these signals indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom). For this compound, separate signals are expected for the methyl carbon, the two ethoxy carbons, and the unique carbons of the substituted benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.7 - 7.3110 - 140
O-CH₂4.0 - 4.565 - 70
CH₂-Br3.5 - 4.030 - 35
Ar-CH₃2.2 - 2.520 - 25

Note: These are approximate ranges and can be influenced by the solvent and specific spectrometer frequency.

For more complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. libretexts.orgresearchgate.net These experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): A homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other (typically through two or three bonds). libretexts.orgreed.edu This helps to identify adjacent protons, such as those in the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D NMR technique that correlates directly bonded ¹H and ¹³C atoms. libretexts.org This is invaluable for assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D NMR technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across the ether linkage and the attachment of the bromoethoxy group to the benzene ring. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₉H₁₁BrO), the expected monoisotopic mass would be calculated and compared to the experimental value. The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. pressbooks.pub

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. lcms.czshimadzu.com

GC-MS: Given the likely volatility of this compound, GC-MS is a suitable technique for its analysis. The sample is vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. shimadzu.comunar.ac.idphcogj.com The resulting mass spectrum will show the molecular ion peak and a series of fragment ions, which can provide further structural information.

LC-MS: While GC-MS is often preferred for volatile compounds, LC-MS can also be used. In this case, the compound is separated by liquid chromatography before entering the mass spectrometer. This technique is particularly useful if the compound is part of a complex mixture or if it is thermally labile. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. libretexts.orgorgchemboulder.com

For this compound, the IR spectrum would be expected to show absorptions corresponding to:

C-O-C stretching: The ether linkage will produce a strong absorption band, typically in the range of 1000-1300 cm⁻¹. researchgate.net

Aromatic C-H stretching: These absorptions are typically found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The C-H bonds of the ethoxy and methyl groups will show absorptions just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: The benzene ring will exhibit characteristic absorptions in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org

C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium to Strong
Aromatic C=C stretch1450 - 1600Medium to Weak
C-O-C stretch (ether)1000 - 1300Strong
C-Br stretch500 - 700Medium to Strong

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in synthetic chemistry for the separation, identification, and purification of compounds. For a substance like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods for assessing its purity and for isolating it from reaction mixtures or commercial preparations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. libretexts.org It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org For a compound such as this compound, reversed-phase HPLC is a highly suitable method for purity determination.

While specific application notes for this compound are not prevalent, methodologies for structurally analogous compounds provide a strong indication of viable analytical conditions. For instance, a method for the separation of the related compound 1-(2-Bromoethoxy)-2-ethoxybenzene utilizes a reversed-phase approach. sielc.com This method employs a C18 or similar non-polar stationary phase column, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com

A hypothetical HPLC method for the purity assessment of this compound could be designed based on these principles. The following table outlines potential starting conditions for method development.

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterSuggested ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water gradientElution of the analyte from the column
Detector UV-Vis Diode Array Detector (DAD) at ~270 nmDetection and quantification of the aromatic ring
Flow Rate 1.0 mL/minControls the speed of the separation
Injection Volume 5-20 µLIntroduction of the sample onto the column
Column Temperature 25-30 °CEnsures reproducible retention times

This table presents a representative method; actual conditions would require optimization.

The retention time of this compound under such conditions would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. phenomenex.com Given the likely volatility of this compound, GC is an excellent method for its analysis. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase, and separation occurs based on the compound's boiling point and its interactions with the stationary phase.

The analysis of aromatic compounds by GC is a well-established practice. thermofisher.com For instance, standardized methods like ASTM D5769 are used for determining aromatics in complex mixtures such as gasoline, demonstrating the capability of GC to separate isomeric and structurally similar compounds. thermofisher.com The separation of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) is a routine application that underscores the suitability of GC for resolving substituted benzene derivatives. phenomenex.com

For the analysis of this compound, a capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted polysiloxane phase, would be a logical starting point.

The following table outlines typical parameters for a GC method for the analysis of this compound.

Table 2: Representative GC Parameters for Analysis of this compound

ParameterSuggested ConditionPurpose
Column Capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane)Separation of the analyte from volatile impurities
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column
Inlet Temperature 250 °CEnsures rapid volatilization of the sample
Oven Program Temperature gradient (e.g., start at 100 °C, ramp to 280 °C)Elution of compounds with varying boiling points
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Detection and quantification of the analyte
Detector Temperature 280-300 °CPrevents condensation of the analyte in the detector

This table presents a representative method; actual conditions would require optimization.

When coupled with a mass spectrometer (GC-MS), this technique not only provides information on the purity of the sample but also delivers the mass spectrum of the compound, which serves as a chemical fingerprint and aids in its structural confirmation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of molecules. chemrxiv.orgchemrxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-(2-Bromoethoxy)-3-methylbenzene. chemrxiv.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. researchgate.netresearchgate.net These calculations can determine the molecule's optimized geometry and a wide range of electronic properties. researchgate.net

DFT calculations provide deep insights into the electronic structure, which is fundamental to understanding a molecule's reactivity. researchgate.net By solving the Kohn-Sham equations, DFT can determine properties such as ionization potential, electron affinity, and global reactivity descriptors. These descriptors help in predicting how the molecule will behave in a chemical reaction. researchgate.netscispace.com For instance, the distribution of electron density reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Table 1: Key Electronic Properties Calculable via DFT This table illustrates the type of data generated from DFT calculations and their general interpretation. Specific values are hypothetical placeholders for this compound.

Property Description Predicted Interpretation for this compound
Total Energy The total electronic energy of the molecule in its optimized geometry. A negative value indicating a stable molecular structure.
Ionization Potential (IP) The energy required to remove an electron from the molecule. A moderate value, influenced by the electron-donating ether and methyl groups.
Electron Affinity (EA) The energy released when an electron is added to the molecule. A value likely influenced by the electronegative bromine and oxygen atoms.
Chemical Hardness (η) A measure of the molecule's resistance to change in its electron distribution. A moderate value, suggesting average reactivity.
Electronegativity (χ) The power of the molecule to attract electrons. A moderate value, reflecting the balance of alkyl, ether, and halogen groups.
Electrophilicity Index (ω) A measure of the molecule's ability to act as an electrophile. A moderate value, with the primary electrophilic site likely at the carbon bonded to bromine.

Frontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for predicting reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis would predict:

HOMO: The HOMO is expected to be localized primarily on the electron-rich m-cresol (B1676322) moiety, specifically the aromatic ring and the ether oxygen atom, due to the electron-donating nature of the methyl and alkoxy groups. This region would be the most probable site for electrophilic attack.

LUMO: The LUMO is anticipated to be concentrated around the bromoethyl group, particularly along the C-Br bond axis. This indicates that the carbon atom attached to the bromine is the most susceptible site for nucleophilic attack, for example, in an SN2 reaction.

Table 2: Frontier Molecular Orbital Properties This table illustrates the expected findings from an FMO analysis of this compound.

Orbital Expected Localization Predicted Reactivity Implication
HOMO Aromatic ring and ether oxygen Site of electrophilic attack.
LUMO Carbon-Bromine (C-Br) bond Site of nucleophilic substitution.
HOMO-LUMO Gap Moderate Suggests the molecule is kinetically stable but can participate in reactions under appropriate conditions.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It is generated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.dewolfram.com The colors on an MEP map indicate different potential values: red signifies regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive potential (electron-poor). Green and yellow represent intermediate or near-neutral potentials. wolfram.com

An MEP map of this compound would be expected to show:

Red Regions: Concentrated around the ether oxygen atom due to its lone pairs of electrons, and potentially over the π-system of the aromatic ring. These are the most likely sites to be attacked by electrophiles.

Blue/Green Regions: The hydrogen atoms of the methyl and ethyl groups would exhibit positive potential. A region of slightly positive potential, known as a sigma-hole (σ-hole), may also be present on the outer side of the bromine atom, making it a potential site for halogen bonding. walisongo.ac.idresearchgate.net

Neutral Regions: The carbon framework would generally be in the neutral (green) range.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. koreascience.krarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents. koreascience.krchemrxiv.org

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Study the rotation around the single bonds (e.g., C-O, C-C) to identify the most stable conformations of the molecule in different environments.

Simulate Solvent Effects: Understand how the molecule orients and interacts with various solvents, which is crucial for predicting its solubility and behavior in solution.

Determine Thermodynamic Properties: Calculate properties like heat capacity and diffusion coefficients by analyzing the trajectory of the molecule over a simulation run. koreascience.kr

Prediction of Reactivity and Reaction Pathways

Computational chemistry allows for the detailed exploration of potential reaction pathways and the prediction of chemical reactivity. By combining DFT and FMO analysis, researchers can identify the most probable sites for chemical reactions. pku.edu.cn Furthermore, DFT can be used to calculate the energies of reactants, products, and, most importantly, the transition states that connect them. chemrxiv.org

For this compound, a key reaction pathway to investigate would be the nucleophilic substitution at the carbon bearing the bromine atom. Computational studies could:

Model the reaction with various nucleophiles.

Calculate the activation energy (the energy barrier of the transition state) for competing mechanisms (e.g., SN1 vs. SN2).

This information helps predict which reactions are most likely to occur and under what conditions.

Computational Toxicology and ADME/Tox Predictions

Table 3: Illustrative ADME/Tox Predictions This table shows examples of properties that can be predicted using computational toxicology tools. The outcomes are hypothetical and serve as an illustration of the data generated.

Property Category Description Illustrative Predicted Outcome
Ames Mutagenicity Toxicology Predicts the potential of the compound to cause mutations in bacteria. Positive (due to the presence of a bromoalkane, a potential alkylating agent)
Carcinogenicity Toxicology Predicts the potential to cause cancer. Potential concern (often correlated with mutagenicity)
Human Intestinal Absorption (HIA) Absorption Predicts the extent of absorption from the gut into the bloodstream. High
Caco-2 Permeability Absorption Predicts permeability across the intestinal epithelial cell barrier. High
Blood-Brain Barrier (BBB) Penetration Distribution Predicts the ability of the compound to cross the BBB and enter the central nervous system. Likely to cross
Plasma Protein Binding Distribution Predicts the extent to which the compound binds to proteins in the blood. Moderate to High
CYP450 Inhibition Metabolism Predicts if the compound inhibits key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). Potential for inhibition
Hepatotoxicity Toxicology Predicts the potential to cause liver damage. Potential risk

Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

No specific studies on the biodegradation of 1-(2-Bromoethoxy)-3-methylbenzene have been identified. However, the general principles of aryl ether and alkyl halide biodegradation can provide insights into its likely metabolic pathways.

The ether linkage is a common motif in natural and xenobiotic compounds. Aerobic microorganisms, particularly bacteria and fungi, have evolved enzymatic systems to cleave ether bonds. For aryl ethers, a common initial step in biodegradation is the oxidative cleavage of the ether bond, often catalyzed by monooxygenase or dioxygenase enzymes. nih.govnih.gov This would likely lead to the formation of 3-methylphenol and 2-bromoethanol (B42945). The subsequent degradation of 3-methylphenol would proceed through established aromatic degradation pathways, involving ring hydroxylation and cleavage. The 2-bromoethanol would be further metabolized, potentially through oxidation to bromoacetaldehyde (B98955) and then bromoacetic acid, with eventual cleavage of the carbon-bromine bond by a dehalogenase enzyme.

The presence of the methyl group on the aromatic ring and the bromine atom on the ethoxy chain will influence the rate and feasibility of these degradation pathways. The methyl group may slightly alter the microbial specificity, while the bromine atom can render the molecule more recalcitrant to degradation compared to its non-brominated counterpart. Studies on other ether-containing pollutants have shown that the initial oxidative attack is a critical and often rate-limiting step. nih.gov

Photodegradation Processes

Direct and indirect photolysis are anticipated to be significant degradation routes for this compound in the environment, particularly in sunlit surface waters and in the atmosphere. Research on other brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), has consistently shown that the carbon-bromine (C-Br) bond is susceptible to cleavage by ultraviolet (UV) radiation. acs.orgepa.govnih.gov

The primary photodegradation mechanism is expected to be reductive debromination, where the C-Br bond is broken, leading to the formation of a radical intermediate and a bromide ion. acs.orge3s-conferences.org This would transform this compound into 1-ethoxy-3-methylbenzene. The rate of this reaction is influenced by the wavelength and intensity of light, with UV light being particularly effective. nih.govpsecommunity.org The presence of photosensitizers in the environment, such as humic acids or dissolved organic matter, can also influence the rate of photodegradation, sometimes accelerating it through the generation of reactive oxygen species like hydroxyl radicals. nih.gov However, high concentrations of such substances can also have an inhibitory effect by shielding the compound from direct sunlight. e3s-conferences.orgpsecommunity.org

Hydrolytic Stability

The hydrolytic stability of this compound is expected to be significant under typical environmental pH conditions (pH 5-9). Aryl ether bonds are generally stable and resistant to hydrolysis unless under extreme pH or high-temperature conditions. numberanalytics.com

The primary site for potential hydrolysis in this molecule is the C-Br bond in the bromoethoxy group. Alkyl bromides can undergo nucleophilic substitution by water (hydrolysis) to form an alcohol and hydrobromic acid. However, the rate of this reaction for primary alkyl bromides like the one in the subject compound is generally slow at ambient temperatures. While studies on the hydrolysis of simple alkyl halides exist rsc.org, specific data for bromoalkoxybenzenes is not available. It can be inferred that hydrolysis would be a much slower degradation process compared to photodegradation and biodegradation.

Environmental Monitoring and Detection Methodologies

There are no standardized or specifically developed methods for the environmental monitoring of this compound. However, established analytical techniques for other persistent organic pollutants, particularly brominated compounds, would be applicable.

For detection in environmental matrices such as water, soil, or sediment, a multi-step process would be employed. This typically involves extraction of the analyte from the sample matrix using a suitable organic solvent, followed by a clean-up step to remove interfering substances, and finally, instrumental analysis.

Common analytical instruments for such compounds include gas chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD). mdpi.comnih.gov GC-MS provides high sensitivity and selectivity, allowing for both quantification and structural confirmation. researchgate.net For more complex matrices or lower concentrations, high-resolution mass spectrometry (HRMS) might be employed. mdpi.comnilu.no

A hypothetical monitoring program would likely involve the following steps:

Sample Collection: Collection of water, soil, or air samples from potentially contaminated sites.

Extraction: Use of techniques like solid-phase extraction (SPE) for water samples or pressurized liquid extraction (PLE) for solid samples. nih.govnih.gov

Cleanup: Removal of interfering compounds using techniques like gel permeation chromatography (GPC) or silica (B1680970) gel chromatography. nilu.no

Analysis: Quantification and identification using GC-MS or GC-ECD.

Interactive Data Table: Potential Analytical Methods for this compound (Inferred from Analogous Compounds)

Analytical TechniqueMatrixGeneral PrincipleTypical AnalytesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Water, Soil, Air, BiotaSeparates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Polybrominated Diphenyl Ethers (PBDEs), Volatile Organic Compounds (VOCs) mdpi.comnih.gov
Gas Chromatography-Electron Capture Detector (GC-ECD)Water, Soil, AirHighly sensitive for electrophilic compounds, particularly halogenated organics.PBDEs, Polychlorinated Biphenyls (PCBs) nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Water, SedimentSeparates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry for high selectivity.Some brominated flame retardants (e.g., TBBPA, HBCD) mdpi.comnih.gov

Assessment of Environmental Impact

A direct assessment of the environmental impact of this compound is not possible due to the absence of ecotoxicological data. However, the potential impacts can be inferred from its structural components.

Brominated organic compounds are often persistent and have the potential for bioaccumulation. nih.govresearchgate.net The lipophilicity of the molecule, suggested by the presence of the benzene (B151609) ring and the bromo-substituent, would favor its partitioning into organic matter in soil and sediment, as well as into the fatty tissues of organisms. researchgate.netnih.gov This could lead to its entry and magnification in the food chain.

The toxicity of the compound is unknown. However, many brominated flame retardants are recognized as endocrine disruptors and can have various adverse health effects on wildlife and humans. mdpi.com The degradation products must also be considered. While photodegradation can lead to less brominated and potentially less toxic compounds, some degradation intermediates can also be persistent and toxic. nih.gov Without specific toxicity studies on this compound and its degradation products, a definitive environmental impact assessment remains speculative.

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromoethoxy)-3-methylbenzene, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves electrophilic aromatic substitution or etherification reactions. A common method is brominating 3-methylphenol derivatives using bromine or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) to enhance regioselectivity . Alternative routes include reacting 3-methylbenzyl alcohol with 2-bromoethanol under acidic conditions (HCl or H₂SO₄) at controlled temperatures (60–80°C) to form the bromoethoxy side chain . Yield and purity (>98%) depend on solvent choice (e.g., dichloromethane or THF), catalyst loading, and post-synthesis purification via column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.7–7.2 ppm, bromoethoxy CH₂ at δ 3.4–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁BrO, ~215.09 g/mol) and isotopic patterns for bromine .
  • HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
  • FT-IR : Identifies functional groups (C-Br stretch ~560 cm⁻¹, C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high regioselectivity in the synthesis of this compound?

Answer:

  • Catalyst Screening : Test alternative Lewis acids (e.g., AlCl₃ vs. FeBr₃) to minimize byproducts like di-substituted isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve electrophilic attack on the benzene ring compared to non-polar solvents .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic side reactions, while higher temperatures (80–100°C) favor thermodynamic products .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and regioselectivity trends based on substituent electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or varying the ethoxy chain length) to isolate bioactivity drivers .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes/receptors .
  • Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals to identify methodological inconsistencies (e.g., assay pH, cell lines) .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for SN2 reactions with nucleophiles like iodide or azide .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites of nucleophilic attack (e.g., bromine vs. oxygen in the ethoxy group) .
  • Docking Studies : Predict binding conformations in enzymatic active sites (e.g., cytochrome P450 isoforms) to assess metabolic stability .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to volatile brominated intermediates .
  • Waste Disposal : Collect halogenated waste in sealed containers for incineration .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis of this compound?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like IR spectroscopy for real-time reaction tracking .
  • Catalyst Recycling : Immobilize FeBr₃ on silica supports to enhance reusability and cost-efficiency .

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